molecular formula C23H24Cl2N2O3 B1672461 GW-405833 CAS No. 180002-83-9

GW-405833

Cat. No.: B1672461
CAS No.: 180002-83-9
M. Wt: 447.4 g/mol
InChI Key: FSFZRNZSZYDVLI-UHFFFAOYSA-N
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Description

GW-405833 is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Mechanism of Action

Target of Action

GW-405833, also known as L-768242, is a potent and selective partial agonist for the cannabinoid receptor subtype CB2 . This receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

This compound binds with high affinity to both human and rat CB2 receptors . It displays around 1200-fold selectivity for CB2 over CB1 receptors . This selectivity is important as it allows the compound to exert its effects primarily through the CB2 receptor, minimizing potential side effects associated with CB1 receptor activation .

Biochemical Pathways

The activation of CB2 receptors by this compound leads to a cascade of biochemical reactions. These include the inhibition of adenylate cyclase and subsequent decrease in cyclic AMP levels, leading to the modulation of downstream signaling pathways . This can result in various physiological effects, such as anti-inflammatory and analgesic effects .

Pharmacokinetics

Factors such as lipophilicity, molecular size, and ionization state can influence these properties and thus the bioavailability of the compound .

Result of Action

This compound has been shown to possess anti-inflammatory and anti-hyperalgesic effects at low doses . These effects are likely due to its action on the CB2 receptor and the subsequent modulation of pain and inflammatory pathways . At higher doses, it can produce ataxia and analgesic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment (such as pH and temperature), the presence of other drugs or substances, and individual genetic variations in the CB2 receptor or associated metabolic enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW-405833 typically involves multi-step organic reactions. The starting materials often include 2,3-dichlorobenzene, 5-methoxy-2-methylindole, and morpholine. The key steps may involve:

    Friedel-Crafts Acylation: Introduction of the acyl group to the indole ring.

    Substitution Reactions: Introduction of the morpholinoethyl group.

    Methoxylation: Introduction of the methoxy group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

GW-405833 can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

  • (2,3-dichlorophenyl)(5-methoxy-2-methyl-1H-indol-1-yl)methanone
  • (2,3-dichlorophenyl)(5-methoxy-2-methyl-3-(2-piperidinoethyl)-1H-indol-1-yl)methanone

Uniqueness

GW-405833 is unique due to the presence of the morpholinoethyl group, which may confer specific biological activities and chemical properties that are distinct from other similar compounds.

Properties

IUPAC Name

(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24Cl2N2O3/c1-15-17(8-9-26-10-12-30-13-11-26)19-14-16(29-2)6-7-21(19)27(15)23(28)18-4-3-5-20(24)22(18)25/h3-7,14H,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFZRNZSZYDVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432728
Record name (2,3-Dichlorophenyl)[5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indol-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180002-83-9
Record name (2,3-Dichlorophenyl)[5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indol-1-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180002-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-768242
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180002839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,3-Dichlorophenyl)[5-methoxy-2-methyl-3-[2-(4-morpholinyl)ethyl]-1H-indol-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-(3-(morpholin-4-yl)ethyl)-1H-indole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-768242
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85K154W99L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 5-methoxy-2-methyl-3-(2-(morpholin-4-yl)ethyl)- 1H-indole (311 mg; 1.13 mmol) in 10 mL dry THF at -78° C. was added HMPA (590 μL; 3.39 mmol), then dropwise KHMDS (0.5M in Tol; 2.5 mL; 1.25 mmol). The solution was stirred 30 min at -22° C. then cooled to -78° C. after which 2,3-dichlorobenzoyl chloride (361 mg; 1.72 mmol) was added. The final mixture was allowed to reach r.t. slowly then stirred 1 h. The mixture was poored in saturated NaHCO3 (25 mL), extracted with EtOAc (2×50 mL). The organic phase was washed with brine (50 mL), dried over Na2SO4, filtered, concentrated and flash chromatographed (Silica gel; EtOAc) to yield 503 mg (99%) of the title compound.
Name
5-methoxy-2-methyl-3-(2-(morpholin-4-yl)ethyl)- 1H-indole
Quantity
311 mg
Type
reactant
Reaction Step One
Name
Quantity
590 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
361 mg
Type
reactant
Reaction Step Three
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: While initially classified as a selective cannabinoid receptor type 2 (CB2) agonist, research has revealed a more complex interaction. GW405833 exhibits activity at both CB2 and CB1 receptors, with its antinociceptive effects primarily mediated through CB1 receptors. [, , ]

ANone: GW405833 appears to interact with CB1 receptors in a non-conventional manner. Unlike typical agonists that bind to the orthosteric site, GW405833 might act allosterically. [] It effectively reverses mechanical allodynia in models of neuropathic and inflammatory pain, an effect absent in CB1 knockout mice, suggesting a CB1-dependent mechanism. []

ANone: Interestingly, while GW405833 demonstrates CB1-dependent antinociceptive activity, it does not induce typical signs of CB1 activation, such as those observed with the cannabinoid receptor 1 agonist, Δ9-tetrahydrocannabinol. [] This suggests a unique pharmacological profile distinct from traditional agonists.

ANone: Research suggests potential interactions with GPR55, a receptor activated by l-α-lysophosphatidylinositol and implicated in pain transmission. GW405833 displays partial agonist activity at GPR55 and can modulate l-α-lysophosphatidylinositol-mediated ERK1/2 phosphorylation. []

ANone: Yes, GW405833 effectively reduces pain behaviors in various preclinical models, including the partial sciatic nerve ligation model of neuropathic pain and the complete Freund's adjuvant model of inflammatory pain. [, , , , , ]

ANone: While initial studies suggested a CB2-mediated mechanism, subsequent research using knockout mice models revealed that the antinociceptive effects of GW405833 are dependent on CB1 receptors, not CB2 receptors. [, ]

ANone: GW405833 has demonstrated anti-inflammatory properties in preclinical models. It reduces the production of inflammatory mediators like TNF-α, IL-1β, and CRP, and increases anti-inflammatory cytokines like IL-4 and TGF-β in a model of experimental autoimmune encephalomyelitis. [, ]

ANone: While GW405833 has shown promise in preclinical studies, it has yet to progress to clinical trials. Further research is needed to determine its safety and efficacy in humans.

ANone: Systematic modifications of the GW405833 structure, particularly around the indole and morpholine rings, have been explored to understand the relationship between structure and activity. These modifications aim to optimize binding affinity, selectivity for CB2 over CB1 receptors, and pharmacokinetic properties. [, ]

ANone: While detailed pharmacokinetic data is limited, studies suggest that GW405833 can cross the blood-brain barrier. Research using a radiolabeled analogue of GW405833 ([18F]RoSMA-18-d6) demonstrated uptake and retention in the spinal cord of non-human primates, suggesting potential for targeting central sites of inflammation. []

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